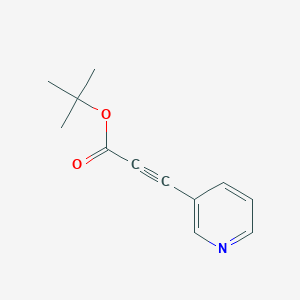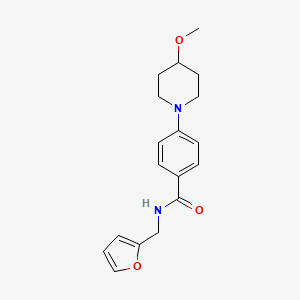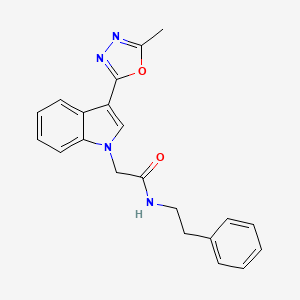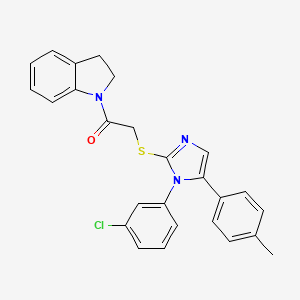![molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5](/img/structure/B2651044.png)
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound known for its unique chemical structure The isoxazole ring, combined with a pyrrolo[2,3-c]pyridin structure, makes it an interesting subject for both synthetic chemistry and pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the preparation of the pyrrolo[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often starting from substituted pyridines and utilizing cyclopropyl ketones.
The final steps involve introducing the isoxazole ring, which can be synthesized through a [3+2] cycloaddition reaction. This involves reacting nitrile oxides with alkynes or alkenes under controlled conditions. Key reagents might include hydroxylamine derivatives and base catalysts for the nitrile oxide formation.
Industrial Production Methods: In industrial settings, the production of this compound would likely involve a continuous flow process to optimize reaction yields and ensure consistent quality. Key considerations would include temperature control, pressure conditions, and efficient recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and pyrrolo moieties.
Reduction: : Reduction reactions can target the keto group in the pyrrolo ring.
Substitution: : Nucleophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) or oxygen in the presence of a catalyst.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Oxidized forms of the ethyl side chain or hydroxylated pyrrolo derivatives.
Reduction: : Reduced forms of the pyrrolo ring keto group.
Substitution: : Substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
The compound has diverse scientific research applications, prominently in the following fields:
Biology: : Studied for its interaction with biological macromolecules, providing insights into enzyme inhibition mechanisms.
Medicine: : Potential pharmaceutical applications, including acting as a scaffold for developing new drugs.
Industry: : Used in the synthesis of complex organic compounds, potentially serving as an intermediate in industrial chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes or receptors. The isoxazole ring can mimic certain biological substrates, enabling the compound to inhibit or modulate enzyme activity. Its pyrrolo[2,3-c]pyridin core may interact with nucleic acid structures or protein binding sites, impacting biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include:
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-d]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Shares similar core structure but differs in the pyrrolo substitution pattern.
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-e]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Similar functional groups but distinct electronic properties.
Uniqueness
The uniqueness of 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined isoxazole-pyrrolo structure, offering a versatile platform for various chemical modifications, making it particularly valuable in drug discovery and development.
There you have it: an in-depth dive into the fascinating world of this compound!
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKWKXYXBYQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
![4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2650969.png)

![rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)





